REACTION_CXSMILES
|
[OH:1]OS([O-])=O.[K+].[I:7][C:8]1[N:15]2[C:11]([S:12][C:13]([S:16][CH3:17])=[N:14]2)=[N:10][CH:9]=1>CO.O>[I:7][C:8]1[N:15]2[C:11]([S:12][C:13]([S:16]([CH3:17])=[O:1])=[N:14]2)=[N:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
monopersulfate
|
Quantity
|
263.99 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
127.6 mg
|
Type
|
reactant
|
Smiles
|
IC1=CN=C2SC(=NN21)SC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted 2 times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN=C2SC(=NN21)S(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.9 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |